6-bromo-2-methoxy-1-(methoxymethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene is an organic compound with the molecular formula C13H13BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, methoxy, and methoxymethyl functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene typically involves the bromination of 2-methoxy-1-(methoxymethyl)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-substituted-2-methoxy-1-(methoxymethyl)naphthalenes.
Oxidation: Formation of 6-bromo-2-methoxy-1-(methoxymethyl)benzaldehyde or 6-bromo-2-methoxy-1-(methoxymethyl)benzoic acid.
Reduction: Formation of 2-methoxy-1-(methoxymethyl)naphthalene.
Scientific Research Applications
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Investigation of its properties for potential use in organic electronic materials.
Chemical Biology: Study of its interactions with biological molecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the methoxy and methoxymethyl groups are oxidized by the transfer of electrons to the oxidizing agent. In reduction reactions, the bromine atom is reduced by the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxynaphthalene: Similar structure but lacks the methoxymethyl group.
2-bromo-5-methoxy-1,3-dimethylbenzene: Similar bromine and methoxy substitution but on a benzene ring instead of a naphthalene ring.
Uniqueness
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups on the naphthalene ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-8-12-11-5-4-10(14)7-9(11)3-6-13(12)16-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUWEZORHTVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.